3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Descripción general

Descripción

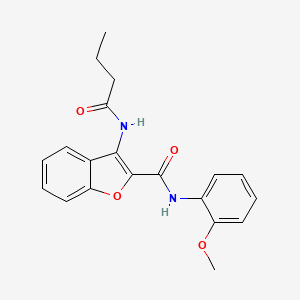

3-Butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran-2-carboxamide backbone with two key substituents:

- A 3-butyramido group (butyryl amide) at the benzofuran ring’s third position.

- An N-(2-methoxyphenyl) group attached to the carboxamide nitrogen.

This structure positions the compound within a broader class of benzofuran carboxamides, which are explored for diverse pharmacological activities, including neuroprotection, receptor modulation, and anticancer effects .

Métodos De Preparación

The synthesis of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)₂, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ in a suitable solvent such as DMF. The final product is obtained through a one-pot, two-step transamidation procedure .

Análisis De Reacciones Químicas

C–H Arylation

This step introduces aryl or heteroaryl substituents at the C3 position of the benzofuran scaffold. Key details:

-

Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂).

-

Conditions :

-

Solvent: Acetonitrile (MeCN).

-

Temperature: Typically 60°C.

-

Director: 8-Aminoquinoline (8-AQ) to guide C–H activation.

-

-

Mechanism : The 8-AQ directing group enables regioselective C–H bond cleavage, facilitating aryl iodide coupling.

Transamidation

This step diversifies the amide substituent at the C3 position:

-

Step 1 : Activation with Boc₂O/DMAP to form an N-acyl-Boc-carbamate intermediate.

-

Step 2 : Aminolysis with various amines (e.g., benzylamine, pyrrolidine) to install diverse amide groups.

Key Reaction Conditions

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, K₂CO₃, aryl iodide | MeCN, 60°C, 12–24 h | 60–90% |

| Transamidation | Boc₂O, DMAP (activation) | MeCN, 60°C, 2–5 h | 70–85% |

| Amine (e.g., benzylamine) | Toluene, 60°C, 30 min–6 h | 70–85% |

C–H Arylation Mechanism

-

Coordination : The 8-AQ directing group coordinates to Pd(0), generating a palladium(II) complex.

-

C–H Activation : Oxidative addition of Pd(0) to the C–H bond forms a Pd(II) intermediate.

-

Aryl Coupling : Transmetallation with aryl iodide followed by reductive elimination forms the C3-arylated product.

Transamidation Mechanism

-

Boc Activation : The amide is converted to a carbamate via reaction with Boc₂O/DMAP.

-

Aminolysis : The carbamate undergoes nucleophilic attack by an amine, releasing Boc–NH–R’ (e.g., benzylamine).

Structural Transformations

The compound undergoes diversification at the C3 position via transamidation. Examples include:

-

Benzylamine : Forms C3-benzylamido derivatives.

-

Pyrrolidine : Generates C3-pyrrolidinylamido derivatives.

-

p-Methoxybenzylamine : Produces C3-p-methoxybenzylamido derivatives.

Limitations and Challenges

-

Directing Group Removal : The 8-AQ group must be cleaved post-arylation, which may require additional steps.

-

Scalability : Transamidation yields vary with amine nucleophilicity (e.g., pyrrolidine reacts faster than benzylamine).

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The primary application of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide lies in its role as a precursor in the synthesis of drugs with therapeutic properties. Notably, it is associated with the synthesis of compounds like Vilazodone, a drug used in the treatment of major depressive disorder. The benzofuran-2-carboxamide derivatives have been shown to exhibit thymoleptic properties, which are crucial for developing antidepressants and anxiolytics .

Case Study: Vilazodone Synthesis

- Compound : Vilazodone

- Role of this compound : Serves as a synthetic intermediate.

- Therapeutic Use : Treatment of major depressive disorder.

- Mechanism : Acts as a selective serotonin reuptake inhibitor and partial agonist at serotonin receptors.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including those related to this compound, possess significant anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Induces apoptosis | |

| Compound B | Lung Cancer | Inhibits cell proliferation | |

| This compound | Various | Potentially inhibits tumor growth |

Neuropharmacology

The neuropharmacological applications of this compound are significant due to its structural similarity to known neuroactive compounds. Its derivatives have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive function .

Case Study: Neuropharmacological Evaluation

- Focus : Effects on serotonin and dopamine receptors.

- Findings : Compounds derived from benzofuran structures show promise in modulating neurotransmitter levels, potentially leading to novel treatments for psychiatric disorders.

Synthesis and Production Methods

The production methods for synthesizing this compound have been optimized to enhance yield and reduce complexity. Recent patents describe efficient synthetic routes that involve multi-step reactions starting from readily available precursors, emphasizing the importance of this compound in pharmaceutical manufacturing .

Table 2: Synthesis Methods Overview

| Method Description | Yield (%) | Complexity Level | Reference |

|---|---|---|---|

| Single-stage amidation | High | Low | |

| Multi-step synthesis from salicylic aldehyde | Moderate | High |

Future Research Directions

Ongoing research is focused on exploring the full therapeutic potential of this compound and its derivatives. Areas of interest include:

- Optimizing synthesis for higher yields.

- Investigating additional biological activities beyond antidepressant and anticancer effects.

- Conducting clinical trials to establish efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Key Differences

The benzofuran-2-carboxamide core is a common feature among analogs, but substituent variations dictate their biological profiles:

Pharmacological Activity Comparisons

Neuroprotective Effects

- 3-Butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide: Limited direct data, but analogs like Compound 1f (7-methoxy, R2=-CH3) exhibit potent neuroprotection, reducing NMDA-induced excitotoxicity by ~70% at 100 μM, comparable to memantine .

- SAR Insight : Methoxy groups at position 7 and methyl at R2 enhance neuroprotection. The butyramido group in the target compound may influence solubility or metabolic stability.

Dopamine Receptor Modulation

- PG849 : Acts as a D3 receptor ligand (Ki < 10 nM) due to the 2-methoxyphenyl-piperazine motif. The piperazine chain enhances receptor selectivity.

- Comparison : The target compound lacks the piperazine moiety, suggesting divergent receptor targets.

Anticancer Potential

- Compound 29 () : Benzofuran-2-carboxamide with piperidine substituents shows anticancer activity via kinase inhibition (IC50 ~50 nM).

- Butyramido Group : May modulate interactions with hydrophobic kinase pockets, though specific data are unavailable.

Insecticidal Activity

Actividad Biológica

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound may exert its effects through:

- Inhibition of Kinases : Similar compounds have shown potential in inhibiting protein kinases, which are crucial in regulating cell proliferation and survival.

- Modulation of Gene Expression : It may influence the expression of genes related to apoptosis and inflammation.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | Huh7 | 38.15 | Induction of apoptosis via p53 pathway |

| Study B | MCF-7 | 45.00 | Inhibition of cell migration and invasion |

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival.

Case Studies

-

Case Study on Anticancer Properties

- A recent study evaluated the effects of a related benzofuran derivative on liver cancer cells (Huh7). The compound was found to significantly reduce cell viability and migration at concentrations above 5 µM.

- Findings : The study reported an IC value of 38.15 µM at 48 hours, indicating potent anticancer activity.

-

Case Study on Anti-inflammatory Effects

- Another investigation assessed the anti-inflammatory potential of benzofuran derivatives in a mouse model of arthritis. The results showed a marked decrease in inflammatory markers following treatment with the compound.

- Outcome : Reduction in serum levels of TNF-alpha and IL-6 was observed.

Q & A

Q. Basic: How can researchers optimize the multi-step synthesis of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide to improve yield and purity?

Answer:

The synthesis typically involves three key steps: (1) preparation of benzofuran-2-carboxylic acid derivatives, (2) C-H arylation/transamidation to introduce the butyramido group, and (3) coupling with 2-methoxyaniline. To optimize yield and purity:

- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)₂) for efficient C-H activation during arylation .

- Solvent Systems : Employ polar aprotic solvents (e.g., DMF) for transamidation steps to enhance reaction homogeneity .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. For final product purity (>95%), recrystallization from ethanol/water mixtures is recommended .

- Reaction Monitoring : Track progress via TLC or HPLC-MS to identify side products early .

Q. Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm aromatic proton environments (e.g., benzofuran protons at δ 7.2–7.6 ppm) and methoxy groups (δ ~3.8 ppm). The butyramido chain should show characteristic methylene signals (δ 1.5–2.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 381.16) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography (if feasible): Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. Advanced: What in vitro and in vivo models are appropriate for evaluating the neuroprotective effects of this compound?

Answer:

- In Vitro :

- Primary Rat Cortical Neurons : Assess NMDA-induced excitotoxicity using cell viability assays (e.g., MTT reduction). EC₅₀ values for neuroprotection can be compared to reference compounds like memantine .

- ROS Scavenging : Quantify DPPH radical scavenging activity (IC₅₀) and lipid peroxidation inhibition in brain homogenates .

- In Vivo :

Q. Advanced: How should researchers address discrepancies in reported receptor binding affinities across studies?

Answer:

Contradictions in D3/D2 dopamine receptor binding data (e.g., EC₅₀ variations) may arise from:

- Receptor Expression Levels : High Bmax values (>50,000 fmol/mg protein) in transfected HEK cells can amplify signal noise. Use low-expression systems (<5,000 fmol/mg) for accurate affinity measurements .

- Assay Conditions : Standardize cAMP inhibition protocols (e.g., forskolin concentration, incubation time) to minimize variability .

- Statistical Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals for EC₅₀ values .

Q. Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance dopamine D3 receptor selectivity?

Answer:

Key SAR insights from analogous benzofuran-2-carboxamides include:

- Substituent Positioning : A 2-methoxyphenyl group on the piperazine moiety increases D3 selectivity over D2 by 10-fold. Replace with 2,3-dichlorophenyl for further selectivity .

- Linker Optimization : Extend the alkyl chain between benzofuran and piperazine to 4 carbons. Shorter chains reduce binding potency .

- Bioisosteric Replacement : Substitute benzofuran with benzothiophene to modulate lipophilicity (clogP ~3.5) and blood-brain barrier penetration .

Q. Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Answer:

- Amide Hydrolysis : Occurs under acidic conditions. Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to moisture .

- Oxidation of Benzofuran : Prevent by conducting reactions under inert gas (N₂/Ar) and adding antioxidants (e.g., BHT) .

- Byproduct Formation : Monitor for N-(2-methoxyphenyl)benzofuran-2-carboxamide (missing butyramido group) via LC-MS. Adjust stoichiometry of butyryl chloride to 1.2 equivalents .

Q. Advanced: What computational tools can predict the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP450 interactions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with D3 receptors (PDB: 3PBL) to prioritize analogs .

- MD Simulations : GROMACS can simulate binding stability over 100 ns trajectories to assess target engagement .

Propiedades

IUPAC Name |

3-(butanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-8-17(23)22-18-13-9-4-6-11-15(13)26-19(18)20(24)21-14-10-5-7-12-16(14)25-2/h4-7,9-12H,3,8H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJWKNYAXDUQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.